molecular formula C18H12ClN3O4 B12723785 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-9-nitro- CAS No. 115396-49-1

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-9-nitro-

Cat. No.: B12723785
CAS No.: 115396-49-1
M. Wt: 369.8 g/mol
InChI Key: UMKHQQOBQWXJDG-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-9-nitro-: is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. This compound is characterized by its unique chemical structure, which includes a benzodiazepine core integrated with a benzopyran moiety, along with chloro, dimethyl, and nitro substituents. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-9-nitro- typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the benzopyran ring through cyclization reactions. The chloro, dimethyl, and nitro groups are then introduced via electrophilic substitution reactions under controlled conditions. Common reagents used in these steps include chlorinating agents, methylating agents, and nitrating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-9-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents.

Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-9-nitro- is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.

Medicine: This compound is of interest in medicinal chemistry due to its potential therapeutic properties. It is investigated for its activity as an anxiolytic, anticonvulsant, and sedative agent. Researchers are exploring its efficacy and safety profiles for potential use in treating various neurological disorders.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-9-nitro- involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain and nervous system. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic activities.

Uniqueness: (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1,6-dimethyl-9-nitro- is unique due to its fused benzopyran structure, which is not present in the other compounds mentioned. This structural difference may contribute to distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

115396-49-1

Molecular Formula

C18H12ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

2-chloro-1,6-dimethyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C18H12ClN3O4/c1-9-12(19)4-6-15-16(9)17(23)11-8-20-13-7-10(22(24)25)3-5-14(13)21(2)18(11)26-15/h3-8H,1-2H3

InChI Key

UMKHQQOBQWXJDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C3=C(O2)N(C4=C(C=C(C=C4)[N+](=O)[O-])N=C3)C)Cl

Origin of Product

United States

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